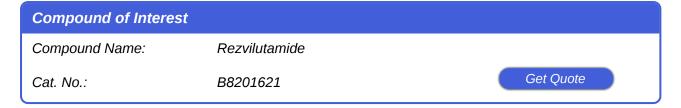


## Rezvilutamide: A Technical Overview of a Novel Androgen Receptor Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Rezvilutamide**, also known as SHR3680, is a second-generation nonsteroidal antiandrogen (NSAA) that has emerged as a potent therapeutic agent in the management of prostate cancer. [1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it has demonstrated significant efficacy in clinical trials, particularly for metastatic hormone-sensitive prostate cancer (mHSPC).[3][4] This technical guide provides an in-depth overview of the molecular structure, mechanism of action, and key experimental data related to **Rezvilutamide**.

## **Molecular Structure**

**Rezvilutamide** is a synthetic organic compound with a complex molecular architecture designed for high-affinity binding to the androgen receptor.[5]



Property	Value
Chemical Formula	C22H20F3N3O4S
IUPAC Name	4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
SMILES	CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OC INVALID-LINKO)C3=CC(=C(C=C3)C#N)C(F) (F)F)C
Molecular Weight	479.47 g/mol
CAS Number	1572045-62-5

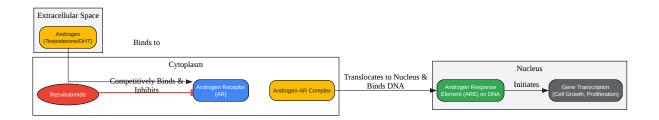
# Mechanism of Action: Androgen Receptor Signaling Inhibition

**Rezvilutamide** functions as a competitive antagonist of the androgen receptor (AR). In normal and cancerous prostate cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its activation, nuclear translocation, and subsequent transcription of genes that promote cell growth and proliferation. **Rezvilutamide** disrupts this pathway at multiple key steps:

- Competitive Binding: **Rezvilutamide** competitively binds to the ligand-binding domain of the AR, preventing androgens from binding and activating the receptor.
- Inhibition of Nuclear Translocation: By binding to the AR, Rezvilutamide induces a
  conformational change that prevents the receptor from translocating from the cytoplasm to
  the nucleus.
- Blocked DNA Binding and Transcriptional Activity: As the AR is unable to reach the nucleus, it cannot bind to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes.

This comprehensive blockade of the AR signaling pathway ultimately leads to decreased proliferation and increased apoptosis of prostate cancer cells.





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Mechanism of Action of Rezvilutamide

## **Quantitative Data from Clinical Trials**

The efficacy and safety of **Rezvilutamide** have been evaluated in several clinical trials. The pivotal Phase III CHART trial compared **Rezvilutamide** in combination with androgen-deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume, metastatic, hormone-sensitive prostate cancer.

Table 1: Efficacy Results from the CHART Trial



Endpoint	Rezvilutamide + ADT	Bicalutamide + ADT	Hazard Ratio (95% CI)	p-value
Median Radiographic Progression-Free Survival (rPFS)	Not Reached	25.1 months	0.44 (0.33–0.58)	<0.0001
2-Year rPFS Rate	72.3%	50.0%	-	-
Median Overall Survival (OS)	Not Reached	Not Reached	0.58 (0.44–0.77)	0.0001
2-Year OS Rate	81.6%	70.3%	-	-

Table 2: Key Safety Data from the CHART Trial (Grade ≥3 Adverse Events)

Adverse Event	Rezvilutamide + ADT (n=323)	Bicalutamide + ADT (n=324)
Hypertension	8%	7%
Hypertriglyceridemia	7%	2%
Increased Weight	6%	4%
Anemia	4%	5%
Hypokalemia	3%	1%
Serious Adverse Events	28%	21%

Data from an earlier Phase I/II trial in patients with metastatic castration-resistant prostate cancer (mCRPC) also demonstrated promising activity.

Table 3: Efficacy from Phase I/II Trial in mCRPC



Endpoint	Result
12-week PSA Response Rate	68%
Radiographic Bone Disease Stabilization at 12 weeks	88.3%
Soft Tissue Response at 12 weeks	34.4%

## **Experimental Protocols**

Detailed, proprietary experimental protocols for the clinical and preclinical studies of **Rezvilutamide** are not publicly available. However, based on published literature and clinical trial registrations, the general methodologies can be outlined.

## **CHART (Phase III) Trial Methodology (NCT03520478)**

- Study Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals.
- Participants: 654 men with high-volume metastatic hormone-sensitive prostate cancer and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- Intervention: Patients were randomly assigned (1:1) to receive either:
  - Rezvilutamide (240 mg orally once daily) plus ADT.
  - Bicalutamide (50 mg orally once daily) plus ADT.
- Primary Endpoints:
  - Radiographic Progression-Free Survival (rPFS): Defined as the time from randomization
    to the first evidence of radiographic disease progression (as assessed by a blinded
    independent review committee) or death from any cause. Radiographic assessments were
    typically performed at baseline and then at regular intervals.
  - Overall Survival (OS): Defined as the time from randomization to death from any cause.
- Safety Assessment: Monitored through the reporting of adverse events, which were graded according to standard criteria.



# Preclinical Androgen Receptor Binding Assay (General Protocol)

While the specific protocol for **Rezvilutamide** is not published, a general competitive binding assay to determine the affinity for the androgen receptor would likely involve the following steps:

#### Materials:

- Purified recombinant androgen receptor protein.
- A radiolabeled androgen (e.g., [3H]-DHT).
- Varying concentrations of Rezvilutamide.
- Assay buffer and scintillation fluid.

#### Procedure:

- The recombinant androgen receptor is incubated with the radiolabeled androgen in the presence of varying concentrations of Rezvilutamide.
- After reaching equilibrium, the bound and free radioligand are separated.
- The amount of bound radioligand is quantified using a scintillation counter.
- The data is used to calculate the half-maximal inhibitory concentration (IC50) of Rezvilutamide, which is a measure of its binding affinity.

## Conclusion

**Rezvilutamide** is a potent, orally bioavailable androgen receptor antagonist with a well-defined mechanism of action. Clinical data, particularly from the CHART trial, have demonstrated its superiority over bicalutamide in combination with ADT for improving both radiographic progression-free survival and overall survival in patients with high-volume metastatic hormone-sensitive prostate cancer, with a manageable safety profile. This technical overview provides a comprehensive summary of the key molecular and clinical characteristics of **Rezvilutamide** for the scientific and drug development community.



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